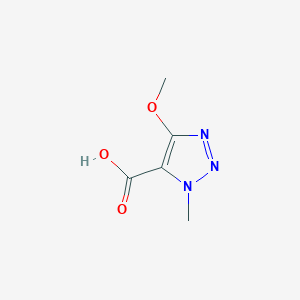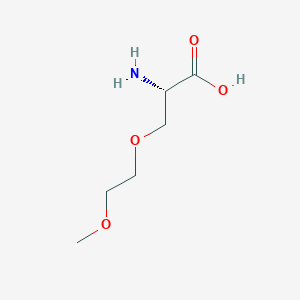![molecular formula C13H17ClN2O4 B1500835 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride CAS No. 1185307-29-2](/img/structure/B1500835.png)
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Shift Assignments
The synthesis of crown-ester-bipyridines and crown-ester-viologens from derivatives closely related to the compound of interest showcases innovative approaches in molecular design, aiming at creating novel materials with unique electronic and binding properties. These synthesized compounds are examples of the application in areas such as molecular recognition and sensor technology, owing to their ability to form complexes with various ions and molecules. Bossmann, Dürr, and Pokhrel's work on synthesizing 4,4'-bipyridine-crown-esters demonstrates the utility of these compounds in forming novel viologens with potential applications in electrochemical devices and sensors due to their electroactive properties (Bossmann, Dürr, & Pokhrel, 2005).
Characterization and Structural Analysis
The detailed structural analysis through NMR of hydroxytrichloropicolinic acids, including derivatives similar to our compound of interest, enhances our understanding of chlorinated compounds' molecular structure. This research, conducted by Irvine, Cooper, and Thornburgh, provides critical insights into the structural elucidation of complex molecules, crucial for developing new chemical entities with tailored properties for use in pharmaceuticals and agrochemicals (Irvine, Cooper, & Thornburgh, 2008).
Molecular Recognition and Complex Formation
Tamminen et al.'s synthesis of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters from 2,2'-bipyridine-4,4'-dicarboxylic acid showcases the compound's versatility in forming conjugates. These conjugates are significant for their potential in molecular recognition, highlighting the compound's applications in creating sensors and devices for bioanalytical purposes. The ability to form complexes with transition metal ions could lead to applications in catalysis and environmental monitoring (Tamminen, Kolehmainen, Haapala, Salo, & Linnanto, 2000).
Supramolecular Chemistry
The study of supramolecular dendrimers based on esters similar to the compound opens new avenues in the development of nanoscale materials. Percec et al.'s research into dendrimers and supramolecular structures derived from these esters reveals their potential in creating novel materials with applications ranging from drug delivery systems to nanostructured devices. The ability to self-assemble into complex structures makes these compounds ideal candidates for advanced material science research (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
Propriétés
IUPAC Name |
1-(3-methoxycarbonylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c1-19-13(18)10-3-2-6-14-11(10)15-7-4-9(5-8-15)12(16)17;/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFBWDUDDOLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671453 | |
| Record name | 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-29-2 | |
| Record name | 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B1500760.png)
![Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1500761.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1500765.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride](/img/structure/B1500768.png)



![Oxazolo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1500774.png)


